2-amino-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
(S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide is an organic compound that features a pyridine ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under mild conditions. For example, the reaction of 2-aminopyridine with an α-bromoketone in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene can yield the desired amide . This method is advantageous due to its mild and metal-free conditions.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts such as magnesium oxide nanoparticles (MgO NPs) can further improve the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine-amide structure and have been studied for their biological activities.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These derivatives have shown significant pharmacological properties, including anticancer and antibacterial activities.
Uniqueness
(S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-7(10)9(13)12-6-8-3-2-4-11-5-8/h2-5,7H,6,10H2,1H3,(H,12,13) |
InChI Key |
IKIVQZDQGMUJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)N |
Origin of Product |
United States |
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